molecular formula C22H26N2O7S B12288770 S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteineMethylEster

S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteineMethylEster

Cat. No.: B12288770
M. Wt: 462.5 g/mol
InChI Key: BOGBUGQXHVYZGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteineMethylEster involves multiple steps. The process typically starts with the nitration of 2-benzyloxyphenol to introduce the nitro group. This is followed by the protection of the phenol group with a benzyl group. The next step involves the coupling of the protected phenol with L-cysteine, which has been previously protected with a tert-butyloxycarbonyl group. The final step involves the esterification of the cysteine with methanol to form the methyl ester .

Industrial Production Methods

the synthesis likely follows similar steps as the laboratory synthesis, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteineMethylEster undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of the nitro group: Forms the corresponding amino compound.

    Substitution of the benzyl group: Forms various substituted derivatives.

    Hydrolysis of the ester group: Forms the corresponding carboxylic acid.

Scientific Research Applications

S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteineMethylEster is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteineMethylEster involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteineMethylEster is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, benzyl group, and methyl ester group allows for a wide range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C22H26N2O7S

Molecular Weight

462.5 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoate

InChI

InChI=1S/C22H26N2O7S/c1-22(2,3)31-21(26)23-17(20(25)29-4)14-32-19-12-16(24(27)28)10-11-18(19)30-13-15-8-6-5-7-9-15/h5-12,17H,13-14H2,1-4H3,(H,23,26)

InChI Key

BOGBUGQXHVYZGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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